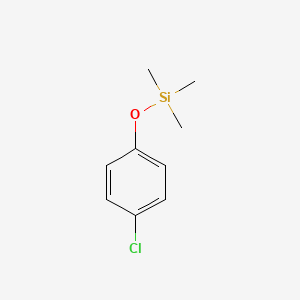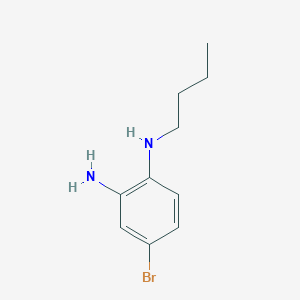
4-Bromo-n1-butylbenzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-n1-butylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a butyl group, along with two amine groups at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n1-butylbenzene-1,2-diamine typically involves a multi-step process:
Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the desired position. This is usually achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Nitration: The brominated benzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce nitro groups.
Reduction: The nitro groups are reduced to amine groups using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Alkylation: Finally, the butyl group is introduced through an alkylation reaction using butyl chloride (C4H9Cl) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to optimize the process.
化学反应分析
Types of Reactions
4-Bromo-n1-butylbenzene-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The amine groups can be oxidized to form nitro or nitroso compounds.
Reduction: The compound can be further reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different amine or nitro compounds.
科学研究应用
4-Bromo-n1-butylbenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 4-Bromo-n1-butylbenzene-1,2-diamine involves its interaction with various molecular targets. The bromine atom and amine groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
4-Bromo-1,2-diaminobenzene: Similar structure but lacks the butyl group.
4-Bromo-2-methylaminoaniline: Contains a methyl group instead of a butyl group.
4-Bromo-1-N-methylbenzene-1,2-diamine: Similar but with a methyl group on the nitrogen atom.
Uniqueness
4-Bromo-n1-butylbenzene-1,2-diamine is unique due to the presence of both a bromine atom and a butyl group on the benzene ring, along with two amine groups
属性
分子式 |
C10H15BrN2 |
|---|---|
分子量 |
243.14 g/mol |
IUPAC 名称 |
4-bromo-1-N-butylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7,13H,2-3,6,12H2,1H3 |
InChI 键 |
FFASCMPATFWPEO-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C(C=C(C=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


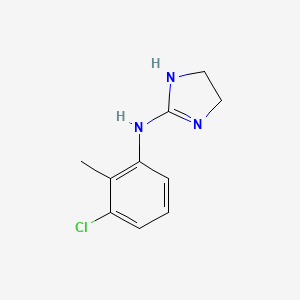
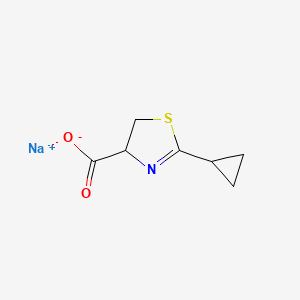
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
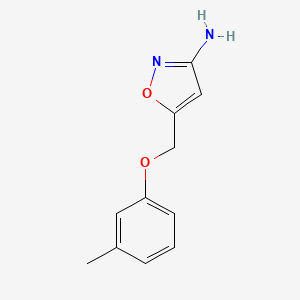
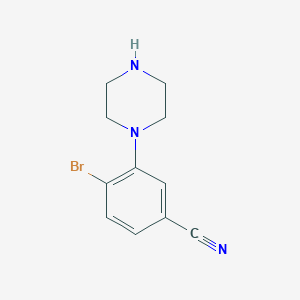
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
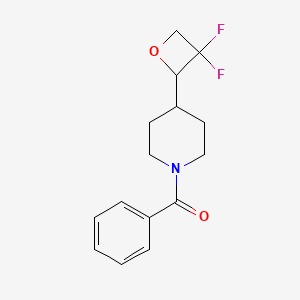


![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
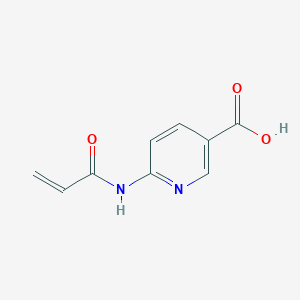
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
